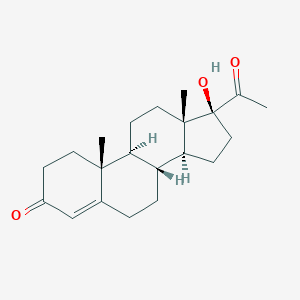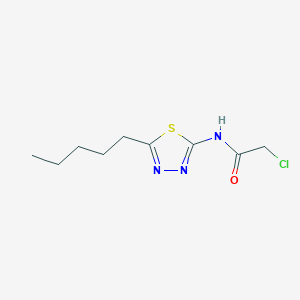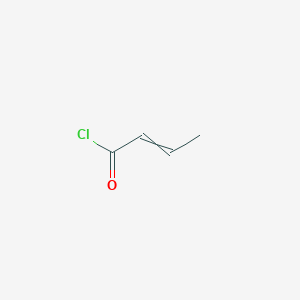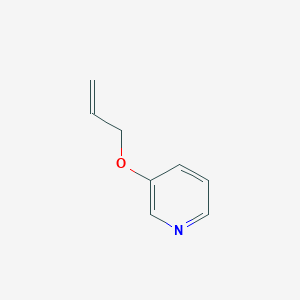
Pyridine, 3-(2-propenyloxy)-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine derivatives involves various strategies. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols involves a low-temperature aryl bromide-to-alcohol conversion, with some derivatives prepared via a Baeyer-Villiger reaction on the substituted benzaldehyde precursor . Another example is the metalation of pyridine at the 2-position to yield different complexes, which can undergo reactions such as hydride addition, C-C coupling, and insertion reactions with alkenes and alkynes . Additionally, the synthesis of 3-(diethylboryl)pyridines involves the formation of a cyclic tetramer via intermolecular boron-nitrogen coordination bonds .
Molecular Structure Analysis
The molecular structures of pyridine derivatives are characterized by various techniques, including X-ray crystallography. For example, the structure of a bispyridinecadmium(II) complex shows weak pyridine coordination, as evidenced by the bond lengths . The crystal structure of an α,β-unsaturated ketone derivative reveals that the pyridine plane and the adjacent phenyl plane are almost coplanar . Similarly, the structure of a dihydropyridine derivative exhibits an orthogonal arrangement of the phenyl ring with respect to the dihydropyridine ring .
Chemical Reactions Analysis
Pyridine derivatives participate in a variety of chemical reactions. The reactivity of metal complexes of pyridine derivatives towards Lewis bases has been studied, with the metal ion behaving as a Lewis acid . The reactivity of 6-substituted-2,4-dimethyl-3-pyridinols towards peroxyl radicals has been examined, revealing their potential as antioxidants . Additionally, the insertion chemistry of pyridine complexes with various reactants, including CO, has been explored, leading to unexpected products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the basicities of pyridinols are affected by the electron density in the ring . The stability of 3-(diethylboryl)pyridines under ambient conditions is notable, despite little steric hindrance on the boron atom . The solubility of metal complexes in common solvents is enhanced by the coordination of pyridine molecules . The photooxidation retardant properties of certain pyridine derivatives have also been correlated with their structure, particularly the presence of double hydrogen bonding and intramolecular charge transfer .
Wissenschaftliche Forschungsanwendungen
Cognition-Activating Properties
A series of 3-(aryloxy)pyridines, including compounds related to Pyridine, 3-(2-propenyloxy)-, has shown activity in enhancing retention for passive avoidance learning in mice. This suggests potential therapeutic properties for the treatment of cognitive disorders (Butler, Poschel, & Marriott, 1981).
Catalysis in Organic Chemistry
2-(2-trimethoxysilylethyl)pyridine, a compound similar to Pyridine, 3-(2-propenyloxy)-, was used to prepare rhodium carbonyl complexes bound to silica. These complexes proved efficient as catalysts for the hydrosilylation of alkenes (Capka, Czakóová, & Schubert, 1993).
Synthesis and Redox Properties
The synthesis and redox properties of bis(cyclopentadienyl)dithiolene complexes of molybdenum and tungsten, involving pyridine derivatives, were investigated. This research provided insights into the electronic structures and reactivity of these metal complexes (Whalley et al., 2011).
Environmental Applications
Pyridine derivatives have been examined for their role in the degradation of pyridine in drinking water using dielectric barrier discharge. This study offers a theoretical and experimental basis for treating nitrogen heterocyclic compounds in water (Li et al., 2017).
Material Science and Nanotechnology
Novel 3-(2-pyridyl)propyl methacrylate and 3-(3-pyridyloxy)propyl methacrylate monomers, related to Pyridine, 3-(2-propenyloxy)-, were synthesized and used in core–shell latex systems. These systems, decorated with gold nanoparticles, have potential applications in material science (Oláh, Hempenius, & Vancso, 2004).
Electrochromic and Ion Receptor Properties
N-linked polybispyrroles based on pyridine derivatives exhibited exciting electrochromic and ion receptor properties. These findings suggest potential uses in the recovery of metals and ion sensors (Mert, Demir, & Cihaner, 2013).
Energy Conversion and Photovoltaic Research
Pyridine derivatives have been used as effective additives in bromide/tribromide electrolyte in dye sensitized solar cells (DSSCs), demonstrating an increase in energy conversion efficiency (Bagheri, Dehghani, & Afrooz, 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-prop-2-enoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-6-10-8-4-3-5-9-7-8/h2-5,7H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWSQDFSFCOXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336667 | |
| Record name | Pyridine, 3-(2-propenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 3-(2-propenyloxy)- | |
CAS RN |
18343-04-9 | |
| Record name | Pyridine, 3-(2-propenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(prop-2-en-1-yloxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




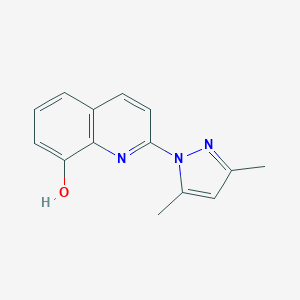
![(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B107904.png)
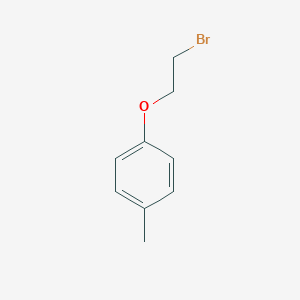
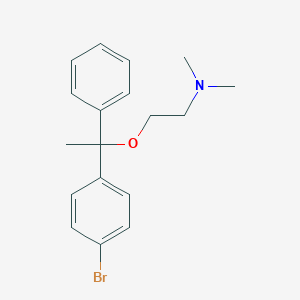
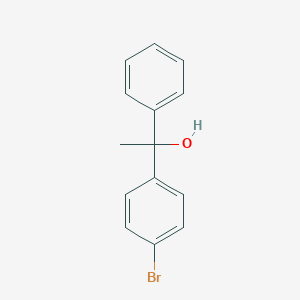
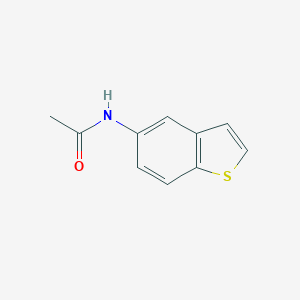
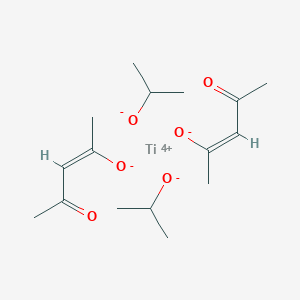
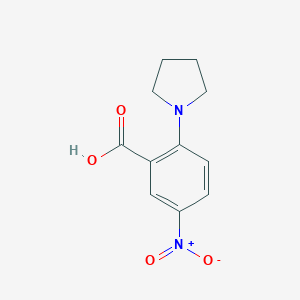
![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)
